molecular formula C9H8FNO3 B1396070 Methyl 3-fluoro-4-formamidobenzoate CAS No. 1314936-23-6

Methyl 3-fluoro-4-formamidobenzoate

Cat. No. B1396070
CAS RN: 1314936-23-6
M. Wt: 197.16 g/mol
InChI Key: HECHHBNGQFHWHW-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-formamidobenzoate is a chemical compound with the IUPAC name methyl 3-fluoro-4-(formylamino)benzoate . It has a molecular weight of 197.17 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of Methyl 3-fluoro-4-formamidobenzoate contains a total of 22 bonds. There are 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aliphatic secondary amide .


Physical And Chemical Properties Analysis

Methyl 3-fluoro-4-formamidobenzoate is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Catalyst in Organic Synthesis

Methyl 3-fluoro-4-formamidobenzoate and related compounds have been explored as catalysts in organic synthesis. For instance, a study by Yang et al. (2015) discussed fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes showing high activity in catalyzing the formylation and methylation of amines using CO2 as a C1 building block, demonstrating enhanced activity compared to non-fluorous counterparts (Yang et al., 2015).

Antifungal Activity

A study by Xu et al. (2007) highlighted the synthesis of novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, originating from 6-fluoro-4-quinazolinol, which itself is prepared from reactions involving compounds like 2-amino-5-fluorobenzoic acid and formamide. These compounds exhibited significant antifungal activities, indicating potential applications in antifungal therapies (Xu et al., 2007).

Synthesis of Fluorinated Compounds

Fluorinated compounds, including those structurally related to methyl 3-fluoro-4-formamidobenzoate, are synthesized for various applications. Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, which are of interest as building blocks in medicinal chemistry. The synthesis involved monofluorination of relevant precursors and condensation with different hydrazines (Surmont et al., 2011).

Fluorescent Sensor Development

Ye et al. (2014) synthesized a compound related to methyl 3-fluoro-4-formamidobenzoate as a part of developing a fluorescent sensor for Al3+ detection, demonstrating its potential in bio-imaging applications. This sensor exhibited high selectivity and sensitivity towards Al3+ ions (Ye et al., 2014).

Synthesis of Hydantoin Analogues

The synthesis of hydantoin analogues of fluorinated compounds, which may have pharmaceutical implications, was explored by Abdel-Bary et al. (1995). They synthesized hydantoin nucleosides by condensation of appropriate nucleobases with fluorinated compounds (Abdel-Bary et al., 1995).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

methyl 3-fluoro-4-formamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c1-14-9(13)6-2-3-8(11-5-12)7(10)4-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECHHBNGQFHWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717231
Record name Methyl 3-fluoro-4-formamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-4-formamidobenzoate

CAS RN

1314936-23-6
Record name Methyl 3-fluoro-4-formamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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